molecular formula C26H26N2O3 B215656 N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Cat. No. B215656
M. Wt: 414.5 g/mol
InChI Key: RMWSJUFPGVUPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide, also known as DPI-3290, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of neurotransmitter signaling in the brain. By inhibiting the activity of PDE10A, N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide may have an effect on neurotransmitter signaling and thus affect various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have an effect on dopamine and cAMP signaling in the brain. It has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure and heart rate.

Advantages and Limitations for Lab Experiments

One advantage of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has been found to have a high degree of selectivity for PDE10A. This means that it may have fewer off-target effects than other compounds that inhibit PDE10A. However, one limitation of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. One area of research could be the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. Another area of research could be the study of the effects of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide on other physiological systems, such as the immune system. Additionally, further research could be conducted on the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide in various diseases and conditions.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a catalyst to form 3,4-dimethylcinnamic acid. The next step involves the reaction of 3,4-dimethylcinnamic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole in the presence of a base to form N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied include cancer research, neurobiology, and cardiovascular research.

properties

Product Name

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H26N2O3/c1-15-8-11-20(12-16(15)2)27-24(29)21(13-17-6-4-3-5-7-17)28-25(30)22-18-9-10-19(14-18)23(22)26(28)31/h3-12,18-19,21-23H,13-14H2,1-2H3,(H,27,29)

InChI Key

RMWSJUFPGVUPNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Origin of Product

United States

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